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An Examination of Ethnobotanical Practices, Phytochemistry, and Pharmacological
Mechanisms

Leptocarpha rivularis, a perennial shrub native to southern Chile and known colloquially as
"palo negro," has a long-standing history of use in the traditional medicine of the Mapuche
people.[1][2] Traditionally employed for a range of ailments, most notably gastrointestinal
issues and as a component in cancer prevention, this plant has garnered significant scientific
interest for its rich phytochemical profile and diverse bioactive properties.[1][2] This technical
guide provides an in-depth overview of the traditional uses, chemical composition, and
pharmacological activities of L. rivularis, tailored for researchers, scientists, and drug
development professionals.

Traditional Ethnobotanical Uses

The Mapuche people have traditionally utilized Leptocarpha rivularis primarily for
gastrointestinal and stomach ailments.[1][3] The plant is also widely sold in local markets for its
purported role in cancer prevention.[1] The most common methods of preparation involve
agueous infusions and decoctions of the plant material.[2] While specific historical recipes are
not extensively documented in scientific literature, contemporary use often involves preparing
infusions from the leaves and stalks. One commercially available product, for instance,
recommends an infusion of a 1.6g sachet in a cup of water, consumed three times a day.

Phytochemical Composition
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Leptocarpha rivularis is a rich source of a variety of secondary metabolites, with sesquiterpene
lactones (SQLs) being the most prominent and studied class of compounds. The major SQL
identified is leptocarpine, which is largely responsible for many of the plant's observed
biological activities.[2] Other notable compounds include flavonoids, triterpenes, and phenolic
acids. The chemical composition can vary depending on the part of the plant used (leaves,
flowers, stalks) and the solvent used for extraction. A summary of the phytochemical content of
various flower extracts is presented in Table 1, and the major compounds identified in different
extracts are detailed in Table 2.

Table 1: Phytochemical Content of Leptocarpha rivularis Flower Extracts[1]

Total

Total Phenols (mg Total Flavonoids .

Extract GAElg) (mg QEIg) Anthraquinones
m
< 2 < (mg AE/qg)

Hexane (Hex) 253+15 10.1+0.8 1.2+0.1
Dichloromethane

452 +2.1 185+1.2 25+0.3
(DCM)
Ethyl Acetate (AcCOEt)  88.7 +3.5 35421 41+04
Ethanol (EtOH) 125.4 + 4.8 50.2 + 3.5 6.8+0.7

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; AE: Alizarin Equivalents. Values are
expressed as mean + standard deviation.

Table 2: Major Compounds Identified in Leptocarpha rivularis Flower Extracts[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://revistaschilenas.uchile.cl/handle/2250/112759
https://pmc.ncbi.nlm.nih.gov/articles/PMC7795695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7795695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Major Compounds
Extract Compound Class

Identified
) ) Lupeol acetate, 3-Amyrin
Hexane Fatty acids, Triterpenes
acetate
] ) ) Caryophyllene oxide,
Dichloromethane Sesquiterpenes, Triterpenes

Dehydrocostus lactone

Sesquiterpene lactones, ) )
Ethyl Acetate Leptocarpin, Stigmasterol
Sterols

Pharmacological Activities and Mechanisms of
Action

Scientific investigations have substantiated many of the traditional claims surrounding L.
rivularis, revealing significant antioxidant, anti-inflammatory, and cytotoxic (anticancer)

properties.

Antioxidant Activity

Extracts of L. rivularis have demonstrated considerable antioxidant activity in various in vitro
assays, including DPPH, FRAP, TRAP, and ORAC.[1] This activity is largely attributed to the
plant's high concentration of phenolic and flavonoid compounds. The antioxidant capacities of
different flower extracts are summarized in Table 3.

Table 3: Antioxidant Activity of Leptocarpha rivularis Flower Extracts[1]
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S DPPH (ICso, FRAP (umol TRAP (pmol ORAC (pmol
xtrac

pg/mL) TElg) TElg) TEIg)
Hexane (Hex) >100 152+1.1 85+0.7 123+1.0
Dichloromethane

458 +2.3 48.9+3.2 251+1.38 33.7+25
(DCM)
Ethyl Acetate

225+15 95.7+5.1 55.8+3.9 78.4+49
(AcOEY)
Ethanol (EtOH) 153+1.1 150.2 + 8.7 89.4+6.2 1125+7.8

ICso0: Half maximal inhibitory concentration; TE: Trolox Equivalents. Values are expressed as
mean = standard deviation.

Anti-inflammatory Activity

The traditional use of L. rivularis for inflammatory conditions is supported by its ability to inhibit
key inflammatory pathways. The primary mechanism of its anti-inflammatory action is the
inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
signaling pathway.[1]

Leptocarpine, the major sesquiterpene lactone in L. rivularis, has been identified as a potent
inhibitor of the NF-kB pathway. It is understood to act by inhibiting the IkB kinase (IKK)
complex. In the canonical NF-kB pathway, pro-inflammatory stimuli activate the IKK complex,
which then phosphorylates the inhibitory protein IkBa. This phosphorylation targets IkBa for
ubiquitination and subsequent degradation by the proteasome, releasing the NF-kB dimer
(typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-
inflammatory genes. By inhibiting IKK, leptocarpine prevents the phosphorylation and
degradation of IkBa, thereby sequestering NF-kB in the cytoplasm and blocking the
inflammatory response.
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Caption: Inhibition of the NF-kB signaling pathway by leptocarpine.

Cytotoxic Activity

Extracts of L. rivularis have demonstrated significant cytotoxic activity against a range of
human cancer cell lines, providing a scientific basis for its traditional use in cancer prevention.
[1][3][4] The cytotoxic effects are largely attributed to the induction of apoptosis.[2] The half-
maximal inhibitory concentration (ICso) values for various extracts against different cancer cell
lines are presented in Table 4.

Table 4: Cytotoxic Activity (ICso in pg/mL) of Leptocarpha rivularis Extracts on Human Cancer
Cell Lines[1][3][4]
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S HT-29 PC-3 MCF-7 AGS MKN-45
xtrac

(Colon) (Prostate) (Breast) (Gastric) (Gastric)
Hexane (Hex) 8.8+0.7 75+0.6 6.9+£0.5 ~10 ~10
Dichlorometh

7205 6.1+0.4 55+04 ~5 ~5
ane (DCM)
Ethyl Acetate

0+0.2 42+03 3.8+0.3 ~5 ~5

(AcOEY)
Ethanol

>100 >100 >100 ~15 ~15
(EtOH)

Values are expressed as mean + standard deviation where available, or as approximate values
based on graphical data.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate
the biological activities of Leptocarpha rivularis extracts.

Plant Material and Extraction

 Collection: Flowers of L. rivularis were collected during the flowering season in the Araucania
Region of Chile. A voucher specimen (No. Lr-11119) was deposited at the Herbarium of the
Natural Products Laboratory, "LPNSO", Department of Chemistry, Universidad de Playa
Ancha, Valparaiso, Chile.[1]

o Extraction: The dried and powdered flowers (200 g) were exhaustively extracted with 70%
ethanol using a Soxhlet extractor at 50°C for 16 hours. The crude ethanol extract was then
sequentially fractionated with hexane, dichloromethane, and ethyl acetate using an orbital
shaker at room temperature for 72 hours. The solvents were removed under reduced
pressure to yield the respective extracts.[1]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7795695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7795695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dried, Powdered
L. rivularis Flowers (200g)

Soxhlet Extraction
(70% EtOH, 50°C, 16h)

!

Crude Ethanol Extract

!

Sequential Fractionation
(Orbital Shaker, 25°C, 72h)

exane Didhloromethane | Ethyl Acetate thanol

Dichloromethane Ethyl Acetate Final Ethanol

Hexane Extract Extract Extract Extract

Click to download full resolution via product page

Caption: Workflow for the extraction of Leptocarpha rivularis flowers.

Antioxidant Activity Assays

o DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The antioxidant activity
was measured by the bleaching of the purple-colored methanol solution of DPPH radical. A
solution of DPPH (0.1 mM) in methanol was prepared. An aliquot of the plant extract (at
various concentrations) was added to the DPPH solution. The mixture was incubated in the
dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a
spectrophotometer. The percentage of radical scavenging activity was calculated using the
formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the
absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the
DPPH solution with the extract. The ICso value was determined as the concentration of the
extract that scavenged 50% of the DPPH radicals.[1]
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Cytotoxicity Assay

o Sulforhodamine B (SRB) Assay: Human cancer cell lines (HT-29, PC-3, MCF-7) and a non-
tumor human embryonic kidney cell line (HEK-293) were used. Cells were seeded in 96-well
plates and incubated for 24 hours. The cells were then treated with various concentrations of
the plant extracts (0.625 to 62.5 pug/mL for Hex, DCM, and AcOEt extracts; 0.625 to 250
pg/mL for the EtOH extract) for 48 hours. After incubation, the cells were fixed with 10%
trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was
solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm.
The ICso value was calculated as the concentration of the extract that inhibited cell growth by
50%.[1]

In Vivo Anti-inflammatory Assay

o Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute
anti-inflammatory activity.

[¢]

Animals: Wistar rats are typically used.

o Groups: Animals are divided into a control group, a standard drug group (e.g.,
indomethacin), and test groups receiving different doses of the plant extract.

o Procedure: The plant extract or standard drug is administered orally or intraperitoneally.
After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is
administered into the right hind paw of each rat to induce inflammation.

o Measurement: The paw volume is measured using a plethysmometer at regular intervals
(e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

o Calculation: The percentage of inhibition of edema is calculated for each group relative to
the control group.

Conclusion

Leptocarpha rivularis stands out as a medicinally important plant with a strong foundation in
traditional ethnobotanical knowledge, which is increasingly being validated by modern scientific
research. The presence of bioactive compounds, particularly the sesquiterpene lactone
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leptocarpine, underpins its significant antioxidant, anti-inflammatory, and cytotoxic properties.
The inhibition of the NF-kB signaling pathway appears to be a key mechanism of its action,
making it a promising candidate for the development of novel therapeutic agents for
inflammatory diseases and cancer. Further research is warranted to fully elucidate the
synergistic effects of its complex phytochemical mixture and to establish its safety and efficacy
in clinical settings. This guide provides a comprehensive overview of the current state of
knowledge on L. rivularis to aid researchers in their future investigations into this promising
medicinal plant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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